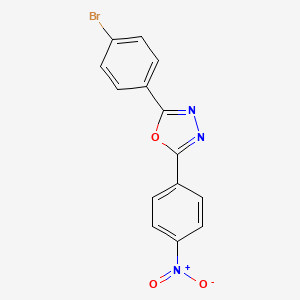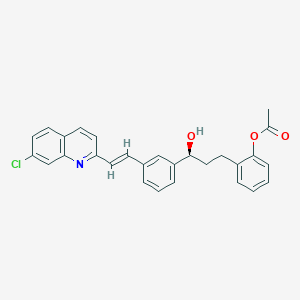
4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Thienyl Group: The thienyl group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Addition of the Dihydroxypropylamino Group: The dihydroxypropylamino group can be introduced through nucleophilic substitution reactions, using appropriate dihydroxypropylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydroxypropylamino)-2-(5-nitro-2-thienyl)quinazoline: can be compared with other quinazoline derivatives, such as:
Uniqueness
Structural Features: The presence of both the dihydroxypropylamino and nitro-thienyl groups makes this compound unique.
Biological Activities: The combination of these functional groups may result in unique biological activities not observed in other quinazoline derivatives.
Properties
CAS No. |
33372-40-6 |
|---|---|
Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]propane-1,2-diol |
InChI |
InChI=1S/C15H14N4O4S/c20-8-9(21)7-16-14-10-3-1-2-4-11(10)17-15(18-14)12-5-6-13(24-12)19(22)23/h1-6,9,20-21H,7-8H2,(H,16,17,18) |
InChI Key |
PXASLEFBHWPUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6-nitro-2-(phenoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12915814.png)


![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)




![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)

